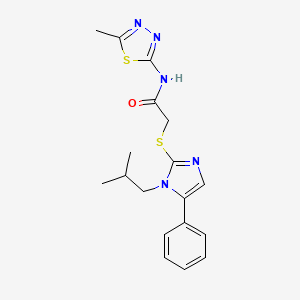

2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

This compound features a hybrid structure combining an imidazole core substituted with an isobutyl group at position 1 and a phenyl group at position 3. A thioether linkage connects this imidazole moiety to an acetamide group, which is further attached to a 5-methyl-1,3,4-thiadiazol-2-yl ring. This design integrates heterocyclic motifs known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

Properties

IUPAC Name |

2-[1-(2-methylpropyl)-5-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5OS2/c1-12(2)10-23-15(14-7-5-4-6-8-14)9-19-18(23)25-11-16(24)20-17-22-21-13(3)26-17/h4-9,12H,10-11H2,1-3H3,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLMYNONZRABSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CC(C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This compound features an imidazole ring linked to a thiadiazole moiety via a thioether bond, along with an acetamide functional group. The unique arrangement of these moieties suggests significant pharmacological potential, particularly in the realm of anticancer research.

Chemical Structure and Properties

The chemical formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The structural characteristics contribute to its biological activity and chemical reactivity.

Anticancer Properties

Research has indicated that compounds containing thiadiazole derivatives exhibit promising anticancer activity against various cancer cell lines. Notably, This compound has shown effective inhibition of tumor growth in several studies. The structure–activity relationship (SAR) analysis reveals that the substituents on the phenyl ring significantly influence cytotoxicity. Specific IC50 values have been reported, demonstrating its potency against breast and lung carcinoma cell lines.

The anticancer activity is often attributed to interactions with critical cellular targets such as tubulin and proteins involved in cell proliferation. These interactions can disrupt normal cellular processes, leading to apoptosis in cancer cells.

Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Anticancer | Breast and Lung Carcinoma Cells | Inhibition of tumor growth |

| Antimicrobial | Bacterial Strains | Potential antibacterial properties |

| Antioxidant | Various Cell Lines | Reduction in oxidative stress |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar imidazole and thiadiazole derivatives:

- Synthesis and Evaluation : A study synthesized various imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their anti-tuberculosis activity. Compounds with specific substituents showed significant efficacy against Mycobacterium tuberculosis with minimal toxicity to normal cells .

- Antibacterial Screening : Research on related compounds highlighted promising antibacterial activities against various bacterial strains. Some derivatives demonstrated effective inhibition rates comparable to established antibiotics .

- Enzyme Interaction Studies : The compound may serve as a probe to study enzyme interactions due to its unique thioether and imidazole functionalities. This could facilitate the design of novel enzyme inhibitors or activators.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Imidazole vs. Benzimidazole Derivatives

- describes benzimidazole-triazole-thiazole hybrids (e.g., compounds 9a–9e). The triazole ring in these analogs introduces additional hydrogen-bonding sites, which may improve target binding compared to the thiadiazole in the target compound .

- discusses pyrazole and thiophene derivatives derived from imidazole-containing precursors.

Thiadiazole Substituent Variations

- lists compounds with 1,3,4-thiadiazol-2-yl groups substituted with diverse thioether side chains (e.g., 5e–5m). For instance: 5e: 4-Chlorobenzylthio group (m.p. 132–134°C, yield 74%). 5h: Benzylthio group (m.p. 133–135°C, yield 88%).

Physicochemical and Pharmacological Properties

Melting Points and Solubility

- highlights melting points (132–170°C) for thiadiazole derivatives, correlating with substituent polarity. The target’s methyl-thiadiazole and hydrophobic isobutyl groups suggest a higher melting point (>150°C) and moderate aqueous solubility .

- reports lower melting points (e.g., 135–160°C) for triazole-containing analogs, likely due to reduced crystallinity from flexible triazole linkages .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high yield and purity?

- Methodology :

- Stepwise synthesis : Begin with imidazole ring formation via condensation of glyoxal derivatives and substituted amines, followed by thioether linkage using mercaptoacetic acid derivatives. Final coupling with 5-methyl-1,3,4-thiadiazol-2-amine is achieved via carbodiimide-mediated amidation .

- Key conditions : Use polar aprotic solvents (e.g., DMF, acetonitrile) under inert atmospheres (N₂). Catalysts like triethylamine or DCC improve coupling efficiency. Monitor reactions via TLC and purify via column chromatography .

- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio for imidazole-thioacetamide coupling) and temperature (60–80°C for cyclization steps) .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

- Methodology :

- Structural confirmation : Use H/C NMR to verify imidazole-thiadiazole connectivity and substituent positioning. IR spectroscopy identifies thioether (C-S, ~600–700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) bonds .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and MS (ESI+ mode) for molecular ion validation. Elemental analysis ensures >95% purity .

Q. What preliminary biological screening assays are recommended to assess pharmacological potential?

- Methodology :

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values calculated .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin .

- Enzyme inhibition : Evaluate COX-2 or kinase inhibition via fluorometric/colorimetric kits .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on imidazole and thiadiazole rings?

- Methodology :

- Systematic variation : Synthesize analogs with halogens (Cl, F), electron-donating (OCH₃), or bulky (isobutyl) groups. Compare bioactivity data to establish substituent trends .

- Key findings : Chlorine at the imidazole’s para position enhances antimicrobial activity (MIC = 1.61 µg/mL), while methyl groups on thiadiazole improve metabolic stability .

Q. What strategies mitigate solubility limitations in aqueous or biological matrices?

- Methodology :

- Formulation : Use co-solvents (PEG-400, DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for pH-dependent release .

Q. How do computational modeling approaches predict target interactions and stability?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). The thiadiazole moiety shows π-π stacking with Tyr385, while imidazole forms H-bonds with Arg120 .

- DFT calculations : B3LYP/SDD models predict conformational stability, with dihedral angles (e.g., C1-C2-C3 = 121.4°) influencing bioactivity .

Q. What are the stability profiles under various storage conditions, and how are degradation products analyzed?

- Methodology :

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC-MS to identify hydrolyzed (amide cleavage) or oxidized (sulfoxide formation) products .

- Storage recommendations : Lyophilized form at -20°C in amber vials minimizes degradation over 6 months .

Q. What orthogonal validation methods confirm target engagement in cellular assays?

- Methodology :

- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .

- Knockdown/overexpression : Use siRNA or CRISPR to validate thiadiazole-dependent pathways in apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.